(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a chloroacetyl group, and a tetrahydro-1H-pyrido[3,4-b]indole core. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the chloroacetyl group, and the construction of the tetrahydro-1H-pyrido[3,4-b]indole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research could focus on its efficacy and safety in treating specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydro-1H-pyrido[3,4-b]indole derivatives and benzo[d][1,3]dioxole-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17ClN2O5 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
(1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H17ClN2O5/c22-9-18(25)24-15(21(26)27)8-13-12-3-1-2-4-14(12)23-19(13)20(24)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10H2,(H,26,27)/t15-,20+/m1/s1 |
InChI Key |
QVBMZPPLZDFVMO-QRWLVFNGSA-N |
Isomeric SMILES |
C1[C@@H](N([C@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O |
Canonical SMILES |
C1C(N(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O |
Origin of Product |
United States |
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